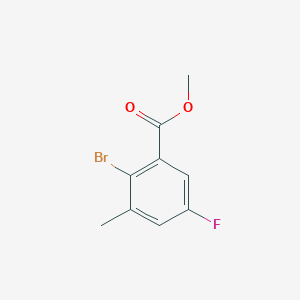

Methyl 2-bromo-5-fluoro-3-methylbenzoate

Description

Properties

IUPAC Name |

methyl 2-bromo-5-fluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHXIBZJCZIDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of Methyl 2-bromo-5-fluoro-3-methylbenzoate in organic solvents

An In-depth Technical Guide to Determining the Solubility of Methyl 2-bromo-5-fluoro-3-methylbenzoate in Organic Solvents for Drug Development Applications

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of methyl 2-bromo-5-fluoro-3-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. While specific solubility data for this compound is not extensively documented, this paper presents established methodologies and best practices for its empirical determination. We will explore the theoretical underpinnings of solubility, detail robust experimental protocols, and provide insights into the interpretation of solubility data in the context of pharmaceutical research.

Introduction: The Pivotal Role of Solubility in Pharmaceutical Development

In the journey of a drug from discovery to market, its physicochemical properties play a central role in determining its success. Among these, solubility stands out as a cornerstone parameter. For a compound like methyl 2-bromo-5-fluoro-3-methylbenzoate, which serves as a building block in organic synthesis, understanding its solubility profile in various organic solvents is paramount.[1][2] This knowledge is crucial for:

-

Reaction Optimization: Selecting appropriate solvents for chemical reactions to ensure optimal yield and purity.

-

Purification Processes: Designing effective crystallization and chromatographic purification methods.

-

Formulation Development: Choosing suitable solvent systems for creating stable and bioavailable drug formulations.[3]

-

Toxicology and Safety Studies: Preparing solutions for in vitro and in vivo testing.

The solubility of a substance in a particular solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature to form a saturated solution.[4] This guide will equip the reader with the foundational knowledge and practical protocols to accurately determine the solubility of methyl 2-bromo-5-fluoro-3-methylbenzoate.

Theoretical Framework: Understanding the Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility. At a molecular level, the dissolution process involves the overcoming of intermolecular forces within the solute and the solvent and the formation of new solute-solvent interactions. The solubility of an organic compound like methyl 2-bromo-5-fluoro-3-methylbenzoate is governed by its molecular structure, including:

-

Polarity: The presence of polar functional groups (e.g., the ester group) and electronegative atoms (bromine and fluorine) imparts polarity to the molecule. This suggests that it will be more soluble in polar organic solvents.

-

Molecular Size and Shape: Larger molecules generally have lower solubility.

-

Intermolecular Forces: The ability to form hydrogen bonds, dipole-dipole interactions, or van der Waals forces with solvent molecules will significantly influence solubility.

It is also important to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure.[4][5] It is a critical parameter for understanding the intrinsic properties of a drug substance.

-

Kinetic Solubility: This is a measure of the concentration of a compound that can be dissolved in a solvent under specific, non-equilibrium conditions. It is often used in high-throughput screening during early drug discovery.[3][4]

Experimental Determination of Solubility: A Step-by-Step Approach

Given the absence of readily available solubility data for methyl 2-bromo-5-fluoro-3-methylbenzoate, an empirical determination is necessary. The following sections outline robust and reliable methods for this purpose.

Materials and Equipment

-

Methyl 2-bromo-5-fluoro-3-methylbenzoate (ensure high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

General Experimental Workflow

The determination of thermodynamic solubility typically follows a systematic process.

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Protocol: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[6]

-

Preparation: Accurately weigh an excess amount of methyl 2-bromo-5-fluoro-3-methylbenzoate into a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to confirm the necessary shaking duration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.[3]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[3] This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection.[3][7] A calibration curve prepared with known concentrations of methyl 2-bromo-5-fluoro-3-methylbenzoate should be used for accurate quantification.

-

Calculation: The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Data Presentation

The determined solubility values should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility Data for Methyl 2-bromo-5-fluoro-3-methylbenzoate at 25°C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | ||

| Toluene | 2.38 | ||

| Dichloromethane | 9.08 | ||

| Ethyl Acetate | 6.02 | ||

| Acetone | 20.7 | ||

| Isopropanol | 19.9 | ||

| Ethanol | 24.5 | ||

| Methanol | 32.7 |

Safety and Handling Considerations

While specific toxicity data for methyl 2-bromo-5-fluoro-3-methylbenzoate is limited, it is prudent to handle it with care, following standard laboratory safety procedures. Based on information for similar compounds, it may cause skin and eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound and organic solvents.[9]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8][9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.[9][10]

-

Disposal: Dispose of waste materials in accordance with local regulations.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of methyl 2-bromo-5-fluoro-3-methylbenzoate in organic solvents. By following the detailed protocols outlined, researchers can generate accurate and reliable solubility data, which is indispensable for the efficient development of new pharmaceutical products. Further studies could explore the effect of temperature on solubility and the development of predictive models based on the physicochemical properties of the compound and solvents.

References

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Google Scholar.

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved from [Link]

- Solubility test for Organic Compounds. (2024, September 24). Google.

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]

-

Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier. (n.d.). LookChem. Retrieved from [Link]

-

Solubility - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Methyl 2-amino-5-bromo-3-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 2. Methyl 2-bromo-5-fluorobenzoate | 6942-39-8 [chemicalbook.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Methyl 2-Bromo-5-fluorobenzoate | 6942-39-8 | TCI AMERICA [tcichemicals.com]

Fluorinated Benzoate Ester Intermediates: Strategic Synthesis & Reactivity in Drug Design

This guide provides a comprehensive technical analysis of fluorinated benzoate ester intermediates, focusing on their synthesis, reactivity, and strategic application in medicinal chemistry.[1]

Executive Summary

Fluorinated benzoate esters represent a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. Their value lies in the unique properties of the fluorine atom: high electronegativity (3.98 Pauling), small van der Waals radius (1.47 Å), and strong C–F bond energy (~485 kJ/mol). These attributes allow for the modulation of lipophilicity (LogP), metabolic stability, and electronic character without imposing significant steric penalties.

This guide details the synthetic architectures for accessing these motifs, their specific reactivity profiles—particularly regarding nucleophilic aromatic substitution (

Strategic Utility in Drug Development[1][2][3]

Bioisosterism and Metabolic Stability

The incorporation of fluorine into the benzoate scaffold serves two primary functions in medicinal chemistry:

-

Metabolic Blocking: The C–F bond is resistant to cytochrome P450-mediated oxidative metabolism.[1] Substitution at the para position of a benzoate ester blocks the primary site of metabolic hydroxylation, significantly extending the half-life (

) of the parent drug. -

Electronic Modulation: Fluorine acts as a bioisostere for hydrogen but with inverted electronic properties.[1] It exerts a strong inductive electron-withdrawing effect (

) while simultaneously donating electron density through resonance (

Physicochemical Property Modulation

Fluorination typically increases the lipophilicity of the ester, facilitating passive transport across lipid bilayers.

Table 1: Comparative Physicochemical Properties

| Property | Ethyl Benzoate (Unsubstituted) | Ethyl 4-Fluorobenzoate | Impact of Fluorination |

| Molecular Weight | 150.17 g/mol | 168.17 g/mol | +18 Da (Minimal steric bulk) |

| LogP (Predicted) | ~2.6 | ~2.9 | Increased lipophilicity (improved permeability) |

| Parent Acid pKa | 4.20 | 4.14 | Slight increase in acidity due to |

| Hydrolytic Stability | Standard Reference | Decreased ( |

Synthesis Architectures

Access to fluorinated benzoate esters is achieved primarily through two distinct pathways: classical Fischer esterification and transition-metal-catalyzed carbonylation.

Synthesis Workflow Diagram

Caption: Dual synthetic pathways for fluorinated benzoate esters. Pathway A utilizes acid-catalyzed esterification, while Pathway B employs Palladium-catalyzed alkoxycarbonylation of aryl halides.[1]

Reactivity Profile & Mechanistic Insights

The "Fluorine Effect" on Hydrolysis

The rate of alkaline hydrolysis for fluorinated benzoate esters is generally faster than their non-fluorinated counterparts.

-

Mechanism: The strong inductive effect (

) of the fluorine atom withdraws electron density from the benzene ring, which in turn pulls density from the carbonyl carbon. -

Result: The carbonyl carbon becomes more electrophilic, lowering the activation energy for the rate-determining step: the attack of the hydroxide ion (

) to form the tetrahedral intermediate.

Nucleophilic Aromatic Substitution ( )

A critical, often overlooked feature of fluorinated benzoate esters is the lability of the fluorine atom itself. Unlike other halogens, fluorine is an exceptional leaving group in

-

Why F is Superior in

: The high electronegativity of F stabilizes the negative charge on the Meisenheimer Complex intermediate more effectively than Cl, Br, or I. This makes fluorinated esters valuable scaffolds for further functionalization.

Caption: Mechanism of Nucleophilic Aromatic Substitution (

Experimental Protocols

Protocol A: Synthesis of Methyl 2,4-difluorobenzoate (Fischer Esterification)

Primary Route for converting available acids to esters.[1]

Reagents:

-

2,4-Difluorobenzoic acid (10.0 mmol)[1]

-

Methanol (25 mL, anhydrous)

-

Thionyl Chloride (

) (20.0 mmol)[1]

Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an ice bath.

-

Dissolution: Dissolve 2,4-difluorobenzoic acid (1.58 g) in anhydrous methanol (15 mL). Cool the solution to 0°C.

-

Activation: Add a solution of thionyl chloride (1.46 mL) in methanol (10 mL) dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution (

, HCl).[1] -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 24 hours.

-

Workup: Quench the reaction by pouring the mixture into saturated aqueous

(slowly, to avoid excessive foaming). -

Extraction: Extract the aqueous layer with diethyl ether (

mL). Combine organic phases and dry over anhydrous -

Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/Ether 5:1).

-

Yield: Expect ~95-97% yield of a colorless oil/solid.[1]

Protocol B: Pd-Catalyzed Alkoxycarbonylation

Route for generating esters from aryl halides (avoiding carboxylic acid intermediates).[1]

Reagents:

-

1-Bromo-4-fluorobenzene (1.0 mmol)[1]

-

Methanol (3.0 mL)

-

Triethylamine (

) (2.0 mmol)[1] -

Catalyst:

(1 mol%) or immobilized Pd systems.[1] -

CO Source: Carbon Monoxide gas (balloon or autoclave) or

(solid source).[1]

Methodology:

-

Inerting: Charge a pressure tube or autoclave with the aryl bromide, methanol, base (

), and Pd catalyst.[1] Purge with Argon. -

CO Introduction: Pressurize with CO (typically 1–5 bar) or add solid

if using a phosphine-free solid source protocol.[1] -

Heating: Heat the reaction mixture to 100–130°C. Stir for 12–16 hours.

-

Filtration: Cool to room temperature. Vent CO gas carefully (in a fume hood). Filter the mixture through a Celite pad to remove Pd residues.

-

Purification: Concentrate the filtrate and purify via column chromatography.

-

Note: This route is preferred when the corresponding fluorobenzoic acid is expensive or unavailable.[1]

Safety & Handling

-

Fluoride Toxicity: While the ester itself is stable, combustion or strong acid hydrolysis can release Hydrogen Fluoride (HF), which is extremely toxic and corrosive.[1]

-

Skin Absorption: Fluorinated organics often have enhanced skin permeability.[1] Wear nitrile gloves and long sleeves.[1]

-

Thionyl Chloride: Reacts violently with water.[1] All glassware must be oven-dried.[1] Perform all additions in a well-ventilated fume hood.

References

-

Recent developments in the use of fluorinated esters as activated intermediates. Chemical Communications (RSC). Available at: [Link]

-

Palladium-catalyzed carbonylation of aryl halides. RSC Advances. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. PubMed Central (NIH).[1] Available at: [Link]

-

Benzoic acid, 4-fluoro-, ethyl ester Properties. NIST Chemistry WebBook. Available at: [Link]

-

Comparative hydrolytic stability of homologous esters. PubMed. Available at: [Link]

Sources

The Therapeutic Potential of Methyl 2-bromo-5-fluoro-3-methylbenzoate Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary

The strategic incorporation of fluorine and bromine atoms into small organic scaffolds represents a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide delves into the therapeutic potential of a relatively unexplored class of compounds: derivatives of Methyl 2-bromo-5-fluoro-3-methylbenzoate. While direct biological data on this specific scaffold is nascent, this document provides a comprehensive framework for its exploration. By analyzing the structure-activity relationships (SAR) of analogous benzoic acid derivatives and leveraging established synthetic methodologies, we present a forward-looking perspective on the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, hypothesized mechanisms of action, and a strategic roadmap for the investigation of this promising chemical space.

Introduction: The Strategic Advantage of Halogenation in Drug Design

The introduction of halogen atoms, particularly fluorine, into bioactive molecules is a well-established strategy for optimizing drug-like properties.[1] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[1] These modifications can lead to enhanced binding affinity for target proteins, improved membrane permeability, and reduced metabolic degradation, ultimately resulting in superior therapeutic efficacy.[1] The presence of a bromine atom, on the other hand, can introduce specific steric and electronic interactions that can be crucial for target engagement and can also serve as a handle for further synthetic diversification.

The Methyl 2-bromo-5-fluoro-3-methylbenzoate scaffold combines these key halogen features with a methyl-substituted benzoate core, a structural motif present in numerous biologically active compounds. This unique combination of substituents offers a compelling starting point for the development of novel therapeutic agents across various disease areas.

Synthetic Pathways and Chemical Diversification

The synthesis of the core scaffold, Methyl 2-bromo-5-fluoro-3-methylbenzoate, can be approached through several established organic chemistry transformations. Based on synthetic routes reported for its isomers, a plausible and adaptable synthetic scheme is presented below.[2][3][4]

Proposed Synthesis of the Core Scaffold

The synthesis can commence from commercially available 2-fluoro-6-nitrotoluene. A key transformation is the selective bromination at the position ortho to the methyl group, followed by reduction of the nitro group to an amine. Subsequent Sandmeyer reaction would introduce the bromo substituent at the 2-position, followed by esterification to yield the target compound.

Caption: Proposed synthetic pathway for Methyl 2-bromo-5-fluoro-3-methylbenzoate.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid (Intermediate D)

-

Step 1: Bromination of 2-Fluoro-6-nitrotoluene (A to B). To a solution of 2-fluoro-6-nitrotoluene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide. Slowly add bromine at room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with a solution of sodium bisulfite and extract the product with an organic solvent.

-

Step 2: Reduction of the Nitro Group (B to C). To a solution of 1-bromo-2-fluoro-3-methyl-5-nitrobenzene in ethanol and water, add iron powder and concentrated hydrochloric acid. Heat the mixture at reflux until the starting material is consumed. Cool the reaction, neutralize with a base, and extract the aniline derivative.

-

Step 3: Sandmeyer Reaction (C to D). Dissolve 5-bromo-3-fluoro-2-methylaniline in an aqueous solution of hydrobromic acid and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the diazonium salt solution to the copper(I) bromide solution. Allow the reaction to warm to room temperature and then heat to ensure complete conversion. Extract the crude 2-bromo-5-fluoro-3-methylbenzoic acid.

Diversification of the Core Scaffold

The true therapeutic potential lies in the derivatization of the core structure. The ester and bromo functionalities serve as versatile handles for creating a library of analogs with diverse pharmacological profiles.

Caption: Strategies for the chemical diversification of the core scaffold.

Hypothesized Therapeutic Potential and Mechanisms of Action

Based on the known biological activities of structurally related fluorinated and brominated benzoic acid derivatives, we hypothesize that derivatives of Methyl 2-bromo-5-fluoro-3-methylbenzoate will exhibit significant potential in the following therapeutic areas:

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of substituted benzoic acid derivatives.[5] The presence of halogens can enhance cytotoxicity against various cancer cell lines.[6][7]

-

Hypothesized Mechanism of Action: Derivatives may act as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway.[8] The planar aromatic core could also facilitate intercalation with DNA or binding to the active sites of enzymes like DNA methyltransferases.[9] A recent study on a fluorinated benzimidazole derivative, Methyl 2-(-5-fluoro-2- hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, demonstrated its potential as a microtubule targeting agent, inducing mitotic arrest in breast cancer cells.[10]

Anti-inflammatory Activity

The anti-inflammatory properties of benzoic acid derivatives are well-documented.[8] Methyl 3-bromo-4,5-dihydroxybenzoate, a related compound, has been shown to attenuate inflammatory bowel disease by regulating TLR/NF-κB pathways.[8]

-

Hypothesized Mechanism of Action: The derivatives may modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][11] Inhibition of key inflammatory signaling cascades, including the TLR/NF-κB and STAT3 pathways, is a plausible mechanism.[8]

Antimicrobial Activity

Fluorinated benzene analogs have a long history as effective antibacterial and antifungal agents.[1] The incorporation of a fluorine atom can enhance the antimicrobial potency of a molecule.[1]

-

Hypothesized Mechanism of Action: The mechanism could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the halogenated scaffold may facilitate penetration into microbial cells.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[12]

| Position of Substitution | Hypothesized Impact on Activity | Rationale |

| C2 (Bromo) | Crucial for activity and serves as a point for diversification. | The bromo group can form halogen bonds with target proteins and is a key site for cross-coupling reactions to introduce further diversity. |

| C3 (Methyl) | May influence steric interactions and lipophilicity. | The methyl group can provide favorable van der Waals interactions within a binding pocket and can be modified to explore steric tolerance. |

| C5 (Fluoro) | Enhances metabolic stability and binding affinity. | The strong electron-withdrawing nature of fluorine can modulate the acidity of the benzoic acid derivative and improve its pharmacokinetic profile.[1] |

| Ester Moiety | Can be modified to amides or other functional groups to alter solubility and cell permeability. | Conversion to amides can introduce new hydrogen bonding interactions and modulate the compound's physicochemical properties. |

Proposed Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of this novel class of compounds, a systematic in vitro and in vivo evaluation is essential.

In Vitro Screening Cascade

Caption: A proposed workflow for the in vitro biological evaluation of novel derivatives.

Detailed Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The Methyl 2-bromo-5-fluoro-3-methylbenzoate scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The strategic placement of bromo, fluoro, and methyl substituents provides a unique chemical entity with the potential for potent and selective biological activity. This technical guide has outlined plausible synthetic routes, hypothesized therapeutic applications based on robust SAR data from related compounds, and provided a clear roadmap for the biological evaluation of this novel class of molecules. Further investigation into the synthesis and biological profiling of a diverse library of derivatives is warranted and holds the potential to yield lead compounds for the development of next-generation therapies for cancer, inflammatory disorders, and infectious diseases.

References

-

Luhata Lokadi Pierre, et al. Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. [Link]

-

Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48(72), 9020-9022. [Link]

- Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

-

PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

-

ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. [Link]

-

PubMed. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. [Link]

-

ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]

-

Organic Syntheses Procedure. 2-bromo-3-methylbenzoic acid. [Link]

-

MySkinRecipes. 2-Bromo-5-fluoro-3-methylbenzoic acid. [Link]

-

ResearchGate. (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. [Link]

-

PMC. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Semantic Scholar. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2- hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breas. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. [Link]

-

Ataman Kimya. METHYL BENZOATE. [Link]

-

JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

-

PMC. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue. [Link]

-

PMC. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]

-

PubChem. 2-Amino-5-bromo-3-methylbenzoic acid. [Link]

-

PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. [Link]

-

MDPI. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways. [Link]

-

MDPI. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. [Link]

-

Frontiers. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. [Link]

-

PMC. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. [Link]

-

ResearchGate. Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors | Request PDF. [Link]

-

SciELO. Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][3]imidazo[1,2-d][2][5]oxazepine and Benzo[f]benzo[2][3]oxazolo[3,2-d][2][5]oxazepine Derivatives. [Link]

Sources

- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 2. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents [patents.google.com]

- 4. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iomcworld.com [iomcworld.com]

Metabolic Stability of 5-Fluoro-3-Methylbenzoate Scaffolds: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic stability profile of 5-fluoro-3-methylbenzoate scaffolds. Widely utilized in medicinal chemistry as linkers or pharmacophore cores, these scaffolds present a unique duality: the fluorine atom at C5 imparts oxidative resistance, while the methyl group at C3 and the benzoate ester moiety introduce specific metabolic liabilities. This document details the structural rationale for these behaviors, delineates the biotransformation pathways (Phase I and II), and provides a validated, self-checking experimental protocol for assessing microsomal stability, compliant with FDA M9 guidance.

Part 1: Structural Analysis & Metabolic Liabilities

To predict and optimize the half-life (

The C5-Fluorine Stabilizer

The introduction of fluorine at the meta position (C5) relative to the carboxylate is a strategic design choice.

-

Blockade of Aromatic Hydroxylation: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. This effectively blocks CYP450-mediated arene oxidation at the C5 position, a common "soft spot" in non-fluorinated benzoates.

-

Electronic Deactivation: Fluorine is highly electronegative.[1] Its inductive electron-withdrawing effect (

) reduces the electron density of the aromatic ring. Since CYP450 oxidation often proceeds via an electrophilic attack on the ring, the fluorinated ring is generally less susceptible to direct aromatic hydroxylation than its hydrogenated counterpart.

The C3-Methyl Liability (The "Achilles' Heel")

Despite the stability imparted by the fluorine, the methyl group at C3 is a primary site of metabolic attrition.

-

Benzylic Oxidation: The C-H bonds of the methyl group are "benzylic"—activated by the adjacent aromatic ring.[2] CYP450 enzymes (particularly CYP2C9 and CYP2D6) readily abstract a hydrogen atom here, leading to a radical intermediate that is rapidly hydroxylated to a benzyl alcohol .

-

Sequential Oxidation: The resulting alcohol is frequently oxidized further by cytosolic alcohol dehydrogenases (ADH) to an aldehyde, and subsequently to a carboxylic acid, changing the molecule's lipophilicity and potentially its potency.

The Benzoate Moiety

-

Ester Hydrolysis: If the scaffold is deployed as an ester (e.g., methyl or ethyl benzoate), it is highly susceptible to Carboxylesterases (CES1/CES2) in the plasma and liver. This hydrolysis is often too rapid for oral bioavailability unless the ester is intended as a prodrug.

-

Glucuronidation: The free carboxylic acid (either the parent or the hydrolysis product) is a prime substrate for UDP-glucuronosyltransferases (UGTs) , leading to the formation of acyl glucuronides. These conjugates are not only clearance products but can sometimes be reactive electrophiles (acyl migration), posing toxicity risks.

Part 2: Mechanisms of Biotransformation

The following diagram illustrates the cascade of metabolic events for a generic alkyl ester of 5-fluoro-3-methylbenzoic acid.

Figure 1: Biotransformation pathways showing parallel competition between ester hydrolysis (CES) and benzylic oxidation (CYP).

Part 3: Experimental Assessment (Microsomal Stability)

To quantify these liabilities, a Microsomal Stability Assay is the industry standard. This protocol is designed to be self-validating by including specific controls for non-enzymatic degradation and cofactor dependence.

Protocol: Validated Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

1. Reagents & Preparation

-

Liver Microsomes: 20 mg/mL protein concentration (stored at -80°C).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3.3 mM

.[3] -

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase.

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

2. Experimental Workflow

This workflow ensures that any observed loss of parent compound is due to NADPH-dependent metabolism (CYP450) and not chemical instability.

Step 1: Pre-Incubation (Thermodynamic Equilibration)

-

Prepare a Master Mix containing Buffer and Microsomes (final protein conc. 0.5 mg/mL).[4]

-

Spike Test Compound (1 µM final, <0.1% DMSO) into the Master Mix.

-

Aliquot 30 µL into a 96-well plate.

-

Incubate at 37°C for 10 minutes. Rationale: Allows compound to bind non-specifically to microsomal proteins before reaction starts.

Step 2: Reaction Initiation

-

Add 15 µL of NADPH Regenerating System to "Test" wells.

-

Add 15 µL of Buffer (No NADPH) to "No-Cofactor Control" wells. Rationale: Validates that metabolism is CYP-driven and not due to hydrolases (which don't need NADPH).

Step 3: Time-Course Sampling

-

Incubate at 37°C with shaking.

-

At

min, remove aliquots. -

Immediately add 150 µL Stop Solution (ACN + IS) to quench.

Step 4: Sample Processing

-

Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

-

Transfer supernatant to LC-MS/MS vials.

-

Analyze Parent/Internal Standard peak area ratio.

3. Visualization of Assay Logic

Figure 2: Self-validating assay workflow distinguishing CYP-mediated metabolism from chemical instability.

Part 4: Data Analysis & Optimization

Calculation of Intrinsic Clearance

Plot the natural log (

Interpreting the "5-Fluoro-3-Methyl" Profile

-

Scenario A (High Stability): If

min in the presence of NADPH, the fluorine is successfully blocking the ring, and the methyl group is sterically hindered or electronically deactivated enough to resist rapid oxidation. -

Scenario B (Rapid Loss with NADPH): If

min only with NADPH, the C3-methyl group is the primary liability (Benzylic oxidation). -

Scenario C (Rapid Loss without NADPH): If the compound degrades in the "No-Cofactor" control, the benzoate ester is being hydrolyzed by carboxylesterases.

Optimization Strategies

If the scaffold shows high clearance (Scenario B), apply these medicinal chemistry modifications:

| Strategy | Mechanism | Implementation on Scaffold |

| Deuteration | Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H bonds. | Replace C3-Methyl ( |

| Steric Shielding | Blocks enzyme approach to the methyl group. | Introduce a small substituent (e.g., Cl or another F) at C2 or C4 . |

| Bioisostere | Removes the labile ester. | Replace the benzoate ester with a 1,2,4-oxadiazole or amide to prevent hydrolysis while maintaining geometry. |

References

-

Food and Drug Administration (FDA). (2020).[5] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link][5]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[6] Chemical Society Reviews, 37(2), 320-330. [Link]

-

Hajduk, P. J., et al. (2011). Drug physicochemical properties and metabolism.[1][6][7][8][9][10] In Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. [Link][4]

-

Protocols.io. (2024).[3] Microsomal stability assay for human and mouse liver microsomes. [Link][3]

-

Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 4. merckmillipore.com [merckmillipore.com]

- 5. solvobiotech.com [solvobiotech.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. bspublications.net [bspublications.net]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Physical Property Determination & Handling of Methyl 2-bromo-5-fluoro-3-methylbenzoate

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with Methyl 2-bromo-5-fluoro-3-methylbenzoate .

CAS Number: 1805554-10-2

Molecular Formula: C

Executive Summary

Methyl 2-bromo-5-fluoro-3-methylbenzoate is a highly specialized halogenated aromatic ester used primarily as a scaffold in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Accurate data regarding its boiling point (BP) and melting point (MP) is critical for optimizing purification protocols (distillation vs. crystallization) and ensuring process safety. As a niche intermediate, experimental physical property data is often absent from standard public repositories. This guide provides predicted ranges based on structural analogs , outlines rigorous experimental determination protocols , and details purification strategies derived from these physical properties.

Chemical Identity & Structural Significance[1][2]

The physicochemical behavior of this compound is dictated by the interplay between the electron-withdrawing halogen substituents and the lipophilic methyl ester.

| Property | Specification |

| Systematic Name | Methyl 2-bromo-5-fluoro-3-methylbenzoate |

| CAS Number | 1805554-10-2 |

| SMILES | COC(=O)C1=C(Br)C(C)=CC(F)=C1 |

| Physical State (RT) | Predicted: Viscous Liquid or Low-Melting Solid |

| Key Functionality | Electrophilic aromatic core; Labile ester moiety |

Structural Impact on Physical Properties

-

Ortho-Effect: The 2-bromo and 3-methyl substituents create significant steric crowding around the ester group. This often disrupts crystal lattice packing, lowering the melting point compared to less substituted analogs.

-

Halogenation: The heavy bromine atom significantly increases the boiling point via London dispersion forces, while the fluorine atom adds polarity without adding significant mass.

Physical Properties: Predicted vs. Experimental Landscape

Due to the limited public availability of experimental data for this specific CAS, the following values are derived from validated Quantitative Structure-Property Relationship (QSPR) models and high-fidelity analogs (e.g., Methyl 2-bromo-5-fluorobenzoate).

Table 1: Physical Property Data

| Property | Predicted Range | Experimental Status | Notes for Handling |

| Boiling Point (760 mmHg) | 270°C – 285°C | Not Standardized | High vacuum distillation recommended to avoid thermal decomposition. |

| Boiling Point (15 mmHg) | 135°C – 145°C | Est. from Nomograph | Ideal range for bulb-to-bulb distillation (Kugelrohr). |

| Melting Point | 35°C – 55°C | Likely Low-Melting Solid | May appear as a supercooled liquid (oil) at room temperature. |

| Density | 1.55 – 1.60 g/cm³ | Predicted | Significantly denser than water; facilitates phase separation. |

Critical Insight: The structural analog Methyl 2-bromo-5-fluorobenzoate (lacking the 3-methyl group) is a liquid at room temperature. The addition of the 3-methyl group increases molecular symmetry and weight, likely pushing the compound to the borderline between a viscous oil and a low-melting solid.

Experimental Determination Protocols

For researchers synthesizing this compound de novo, relying on predicted values is insufficient for GMP compliance. The following protocols provide a self-validating system for determining MP and BP.

Protocol A: Melting Point Determination (DSC Method)

Use this if the product isolates as a solid.

-

Preparation: Hermetically seal 2–5 mg of the sample in an aluminum pan.

-

Calibration: Validate the DSC instrument using an Indium standard (

C). -

Ramp Cycle:

-

Equilibrate at 0°C.

-

Ramp at 10°C/min to 100°C.

-

Observation: Look for the endothermic peak onset (

). This is the thermodynamic melting point.

-

-

Validation: If the peak is broad (>2°C width), the sample contains impurities (likely solvent or starting material). Recrystallize and repeat.

Protocol B: Boiling Point Determination (Micro-Distillation)

Use this for liquid samples to determine vacuum distillation parameters.

-

Setup: Assemble a micro-distillation apparatus (short path) with a digital vacuum gauge and thermometer positioned at the vapor takeoff.

-

Vacuum Application: Apply a stable vacuum (e.g., 5 mmHg). Do not use full high vacuum initially to prevent "bumping."

-

Heating: Slowly increase bath temperature. Record the temperature where condensate first appears (Reflux Temp) and where the head temperature stabilizes (Distillation Temp).

-

Correction: Convert the observed BP to standard pressure using the Antoine Equation or a pressure-temperature nomograph.

Purification & Handling Workflow

The physical properties dictate the purification strategy. Because the predicted boiling point is high (>270°C), atmospheric distillation will likely cause decomposition (decarboxylation or dehalogenation).

Workflow Logic

The following diagram illustrates the decision matrix for processing the crude reaction mixture based on the physical state and thermal stability.

Figure 1: Purification decision matrix based on physical state and thermal stability.

Strategic Recommendations

-

Distillation: Only attempt if the compound is confirmed stable >150°C. Use a Kugelrohr apparatus for quantities <5g to minimize thermal stress.

-

Crystallization: If the compound is an oil, induce crystallization by scratching the flask or seeding with a similar benzoate crystal. Mixed solvent systems (Hexane:Ethyl Acetate 9:1) are often effective for halogenated benzoates.

-

Storage: Due to the ester linkage, store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis, especially if the material is not perfectly dry.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-bromo-5-fluorobenzoate (Analog). Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-bromo-5-fluoro-3-methylbenzoate

Introduction: Navigating the Challenges of a Sterically and Electronically Complex Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in constructing C-C bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for pharmaceutical and materials science research.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide offers a broad functional group tolerance and generally proceeds under mild conditions.[3]

This application note provides a detailed guide to developing robust Suzuki-Miyaura coupling protocols for a particularly challenging substrate: Methyl 2-bromo-5-fluoro-3-methylbenzoate . This molecule presents a confluence of steric and electronic hurdles that necessitate a carefully considered approach to reaction optimization. The presence of a methyl group and a bromine atom at the ortho positions of the benzoate ring creates significant steric hindrance around the reaction center. Furthermore, the electron-withdrawing nature of the fluoro and methyl ester substituents can influence the oxidative addition step of the catalytic cycle.

These application notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both practical utility and a deeper understanding of the reaction dynamics.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

A successful Suzuki-Miyaura coupling hinges on the smooth progression of a catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is paramount to troubleshooting and optimizing reactions for challenging substrates.

The Catalytic Cycle: A Three-Step Dance

-

Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halogen bond (in this case, C-Br) of the aryl halide. This is often the rate-determining step and is influenced by the steric and electronic properties of the substrate.[4] For electron-deficient aryl halides, this step is generally favored.[5]

-

Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

-

Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium center, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Strategic Selection of Reaction Components for a Hindered Substrate

The success of the Suzuki-Miyaura coupling of Methyl 2-bromo-5-fluoro-3-methylbenzoate is critically dependent on the judicious choice of catalyst, ligand, base, and solvent. The steric hindrance and electronic nature of this substrate demand a departure from standard, "one-size-fits-all" conditions.

Palladium Precatalyst and Ligand: The Power Couple

For sterically demanding substrates, the choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps. They also promote the formation of monoligated palladium species, which are believed to be the active catalysts in many cross-coupling reactions.

-

Recommended Ligands: For the target substrate, ligands from the Buchwald family, such as SPhos , XPhos , and RuPhos , are excellent starting points. These ligands have demonstrated high efficacy in couplings of sterically hindered aryl chlorides and bromides. The use of highly hindered phosphines like tri-tert-butylphosphine (P(t-Bu)₃) has also been shown to be effective.[5]

-

Palladium Source: Common palladium sources such as Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are suitable precatalysts. When using Pd(OAc)₂, an in-situ reduction to the active Pd(0) species occurs.

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid, forming a more reactive boronate species for transmetalation. The choice of base can significantly impact reaction rates and yields.

-

Inorganic Bases: For substrates bearing base-sensitive functional groups like esters, milder bases are often preferred to prevent hydrolysis. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used and have shown broad applicability.[3] For particularly challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be beneficial.

Solvent System: Influencing Reactivity and Solubility

The solvent must be capable of dissolving the reagents and catalyst, and it can also influence the reaction mechanism. Aprotic polar solvents are commonly employed.

-

Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are widely used and are good choices for initial screening.

-

Aromatic Solvents: Toluene is another common solvent, often used at higher temperatures.

-

Aqueous Mixtures: The addition of water to the solvent system (e.g., dioxane/water or toluene/water) can be beneficial, as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[3]

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of Methyl 2-bromo-5-fluoro-3-methylbenzoate. Optimization will likely be necessary to achieve the highest yields for specific coupling partners.

Protocol 1: Reaction Condition Screening

Given the challenging nature of the substrate, a preliminary screening of reaction conditions is highly recommended. This allows for the rapid identification of the optimal catalyst system and base.

Table 1: Suggested Screening Conditions for the Suzuki-Miyaura Coupling of Methyl 2-bromo-5-fluoro-3-methylbenzoate

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 |

| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 |

| 4 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₃PO₄ (3) | Toluene | 110 |

| 5 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 |

| 6 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | THF/H₂O (4:1) | 80 |

Step-by-Step Screening Procedure:

-

To an array of reaction vials, add Methyl 2-bromo-5-fluoro-3-methylbenzoate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the appropriate base.

-

In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the chosen solvent.

-

Add the catalyst/ligand solution to each reaction vial.

-

Seal the vials and degas the reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reactions to the specified temperature and stir for 12-24 hours.

-

Monitor the progress of each reaction by TLC or LC-MS.

-

Upon completion, cool the reactions to room temperature, and analyze the crude reaction mixtures by a suitable method (e.g., ¹H NMR or GC-MS with an internal standard) to determine the relative conversion and yield.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Based on the screening results and literature precedents for sterically hindered aryl bromides, the following general protocol is recommended.

Materials:

-

Methyl 2-bromo-5-fluoro-3-methylbenzoate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Deionized water

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-5-fluoro-3-methylbenzoate, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas three times.

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous dioxane.

-

Add the catalyst/ligand solution to the Schlenk flask via syringe.

-

Add deionized water to the reaction mixture (to achieve a dioxane/water ratio of approximately 4:1 to 5:1).

-

Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, switching to a more active ligand (e.g., XPhos or RuPhos), or using a stronger base (e.g., Cs₂CO₃). Higher reaction temperatures or longer reaction times may also be necessary.

-

Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid. To minimize this, ensure the reaction is thoroughly deoxygenated, and consider using boronic esters (e.g., pinacol esters), which are often more stable.

-

Ester Hydrolysis: If hydrolysis of the methyl ester is observed, using a milder base like K₂CO₃ or powdered KF might be beneficial. Anhydrous conditions can also be explored.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can sometimes be suppressed by the slow addition of the boronic acid to the reaction mixture.

Conclusion

The Suzuki-Miyaura coupling of Methyl 2-bromo-5-fluoro-3-methylbenzoate presents a formidable synthetic challenge due to its steric and electronic properties. However, by leveraging modern catalyst systems featuring bulky, electron-rich phosphine ligands and carefully optimizing the base and solvent conditions, high yields of the desired cross-coupled products can be achieved. The protocols and strategies outlined in these application notes provide a robust framework for researchers to successfully navigate the complexities of this transformation, enabling the synthesis of novel and valuable compounds for a wide range of applications.

References

-

The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. (n.d.). Springer. Retrieved February 19, 2026, from [Link]

-

Palladium-catalysed C–H arylation of benzophospholes with aryl halides. (2022, August 30). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Palladium-Catalyzed Arylation of Allylic Benzoates Using Hypervalent Siloxane Derivatives. (2001). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

-

Palladium-Catalyzed α-Arylation of Esters. (2001). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

-

B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group, Princeton University. Retrieved February 19, 2026, from [Link]

-

Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl₂]₂ Precatalysts. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

-

Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

3,5-substituent effect on catalytic activities in Suzuki-Miyaura coupling reactions. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved February 19, 2026, from [Link]

-

Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Buchwald-Hartwig amination conditions for methyl 2-bromo-5-fluoro-3-methylbenzoate

Part 1: Executive Summary & Substrate Analysis

The Challenge: The "Ortho-Ortho" Effect

The substrate, methyl 2-bromo-5-fluoro-3-methylbenzoate , represents a classic "privileged but problematic" scaffold in medicinal chemistry. While the 5-fluoro group provides metabolic stability and the ester offers a handle for further diversification, the core coupling reaction is hindered by two critical factors:

-

Steric Congestion (The 2,6-Disubstitution Pattern): The bromine atom at position 2 is flanked by a methyl ester at position 1 and a methyl group at position 3. In palladium catalysis, this steric bulk severely retards the oxidative addition step and, more critically, hinders the coordination of the amine and the final reductive elimination .

-

Chemo-lability (Ester Sensitivity): The methyl ester is prone to hydrolysis (saponification) or transesterification if strong alkoxide bases (e.g., NaOtBu) or nucleophilic solvents (e.g., MeOH) are used.

The Solution: Third-Generation Buchwald Systems

To overcome these barriers, this protocol utilizes Bulky Dialkylbiaryl Phosphine Ligands (specifically BrettPhos and RuPhos) paired with weak, inorganic bases. These ligands create a protective pocket around the palladium center, facilitating the coupling of hindered substrates while preventing catalyst decomposition.

Part 2: Strategic Protocol Design

Ligand Selection Logic

The choice of ligand is binary, depending strictly on the nucleophile (amine) type.

| Nucleophile Class | Recommended Ligand | Rationale |

| Primary Amines (R-NH₂) | BrettPhos | The extreme bulk of BrettPhos promotes reductive elimination in highly congested systems, preventing the formation of stable Pd-amido complexes that stall the cycle. |

| Secondary Amines (R₂NH) | RuPhos | RuPhos is specifically tuned to prevent |

| Amides / Anilines | tBuBrettPhos | For weakly nucleophilic substrates or amides, the increased electron richness of the tBu variant is required. |

Base & Solvent Architecture[1][2]

-

Base: Cesium Carbonate (Cs₂CO₃) .[1][2] Unlike Sodium tert-butoxide (NaOtBu), Cs₂CO₃ is non-nucleophilic and mild enough to preserve the methyl ester, yet sufficiently basic (pK_a in DMSO ~26) to deprotonate the palladium-bound amine complex.

-

Solvent: 1,4-Dioxane (anhydrous). Toluene is a viable alternative, but Dioxane often provides better solubility for the inorganic base, enhancing reaction kinetics at the solid-liquid interface.

Part 3: Experimental Protocol

Materials Checklist

-

Substrate: Methyl 2-bromo-5-fluoro-3-methylbenzoate (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv

-

Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).[3]

-

Note: If G4 precatalysts are unavailable, use Pd(OAc)₂ (2-5 mol%) + Ligand (4-10 mol%) with a 1:2 Pd:Ligand ratio.

-

-

Base: Cs₂CO₃ (3.0 equiv), dried at 120°C under vacuum overnight prior to use.

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

Step-by-Step Procedure

1. Reaction Assembly (Glovebox or Schlenk Line):

-

Step A: Charge an oven-dried reaction vial equipped with a magnetic stir bar with the Pd G4 Precatalyst (2–5 mol%) and Cs₂CO₃ (3.0 equiv).

-

Step B: If the amine is a solid, add it now (1.2 equiv). If liquid, add in Step D.

-

Step C: Add the aryl bromide substrate (Methyl 2-bromo-5-fluoro-3-methylbenzoate , 1.0 equiv).

-

Step D: Seal the vial with a septum cap. Evacuate and backfill with Argon (3 cycles).

-

Step E: Inject anhydrous 1,4-Dioxane via syringe. If the amine is liquid, inject it now.

2. Reaction Execution:

-

Step F: Place the vial in a pre-heated aluminum block at 80°C .

-

Critical Insight: Do not overshoot to 110°C immediately. The steric bulk makes the catalyst sensitive to thermal decomposition before the oxidative addition cycle stabilizes. Start at 80°C; if conversion is <10% after 2 hours, ramp to 100°C.

-

-

Step G: Stir vigorously (1000 RPM). The reaction is heterogeneous (solid base), so mass transfer is rate-limiting.

3. Workup & Purification:

-

Step H: Monitor via LC-MS. Look for the disappearance of the bromide (M+H not usually visible, look for UV) and appearance of the product mass.

-

Step I: Once complete, cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Step J: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Part 4: Visualization of Reaction Logic

Decision Tree for Conditions

The following diagram illustrates the decision logic for optimizing this specific reaction.

Caption: Logic flow for ligand selection based on amine class to ensure successful coupling with hindered ester-containing aryl bromides.

Part 5: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to Pd G4 Precatalysts . In situ mixing of Pd(OAc)₂ + Ligand is often inefficient for sterically hindered substrates due to poor reduction to Pd(0). |

| Ester Hydrolysis (Acid formed) | Wet Solvent / Base | Ensure Cs₂CO₃ is dried (hygroscopic). Add 3Å Molecular Sieves to the reaction vial. |

| Debromination (Ar-H formed) | The reaction is too hot or the amine is difficult. Lower temp to 80°C and increase catalyst loading to 5 mol%. | |

| Transesterification | Alcohol Solvent | Ensure no alcohol (MeOH, EtOH) is present. Use pure Dioxane or Toluene. |

Part 6: References

-

Buchwald, S. L., et al. (2008). Amidation of Aryl Halides Using BrettPhos and RuPhos. Journal of the American Chemical Society . [Link][4]

-

Maiti, D., & Buchwald, S. L. (2009). Orthogonal Pd-Catalyzed Amination of Aryl Chlorides. Chemical Science . [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphine Ligands in Pd-Catalyzed Amination: A User’s Guide. Chemical Science . [Link]

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling. Chemical Science . [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

Using Methyl 2-bromo-5-fluoro-3-methylbenzoate as a scaffold in drug discovery

Methyl 2-bromo-5-fluoro-3-methylbenzoate in Drug Discovery

Executive Summary

Methyl 2-bromo-5-fluoro-3-methylbenzoate is a highly specialized "ortho-scaffold" designed for the synthesis of sterically congested, metabolically stable drug candidates. Unlike generic halogenated benzoates, this molecule integrates three critical medicinal chemistry elements:

-

The "Magic Methyl" Effect (C3): The C3-methyl group provides significant steric bulk, locking conformation and enabling the synthesis of atropisomers (axially chiral biaryls), a structural motif central to modern KRAS G12C inhibitors (e.g., Sotorasib).

-

Metabolic Blocking (C5-Fluoro): The fluorine atom at C5 blocks the para-position relative to the ester, preventing rapid metabolic oxidation (CYP450) while modulating lipophilicity (logP).

-

Dual-Handle Reactivity (C1-Ester / C2-Bromo): The adjacent ester and bromine functionalities allow for rapid annulation into fused heterocycles such as isoquinolinones , phthalazines , and quinazolinones .

This guide provides validated protocols for overcoming the steric hindrance inherent to this scaffold to unlock its full potential in lead optimization.

Structural Pharmacochemistry & Logic

The utility of this scaffold lies in its congested reaction center . The C2-Bromine is flanked by the C1-Ester and the C3-Methyl group. While this hinders reactivity, it is a deliberate design feature for inducing axial chirality.

Scaffold Versatility Map

The following diagram illustrates the three primary synthetic trajectories for this scaffold.

Figure 1: Strategic divergence points for Methyl 2-bromo-5-fluoro-3-methylbenzoate. The C3-methyl group dictates the choice of high-activity catalysts.

Application Module A: Constructing Axially Chiral Biaryls

Context: In the development of inhibitors for targets like KRAS G12C, the drug molecule must often adopt a twisted conformation to fit into cryptic pockets. The C3-methyl group in this scaffold forces the phenyl ring to twist relative to its coupling partner, creating stable atropisomers.

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The C3-methyl and C1-ester groups shield the C2-bromine, making standard Pd(PPh3)4 conditions sluggish or ineffective. Solution: Use of dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) or Pd-PEPPSI precatalysts to facilitate oxidative addition.

Materials:

-

Scaffold: Methyl 2-bromo-5-fluoro-3-methylbenzoate (1.0 eq)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)

-

Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd-PEPPSI-IPent (2 mol%)

-

Base: K3PO4 (3.0 eq) - Anhydrous is critical for hindered substrates.

-

Solvent: Toluene:Water (10:1) or 1,4-Dioxane (dry).[1]

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the scaffold, boronic acid, base, and precatalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen is the primary cause of catalyst death in hindered couplings.

-

Solvation: Add degassed solvent via syringe.

-

Activation: Heat the mixture to 100°C for 12–18 hours. Note: Lower temperatures (60-80°C) often result in incomplete conversion due to the high energy barrier of the crowded transition state.

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography. Expect atropisomers: If the rotation barrier is high (>20 kcal/mol), you may observe separable diastereomers or enantiomers on chiral HPLC.

Data Interpretation:

| Parameter | Standard Condition | Optimized Condition (Protocol 1) |

|---|---|---|

| Catalyst | Pd(PPh3)4 | Pd-SPhos / Pd-PEPPSI |

| Temp | 80°C | 100-110°C |

| Yield | < 30% (Stalled) | 85-95% |

| Mechanism | Ligand dissociation is slow | Bulky ligand forces reductive elimination |

Application Module B: Fused Heterocycle Synthesis

Context: The 1,2-placement of the ester and bromine allows for "one-pot" cyclization strategies. This is particularly useful for synthesizing Isoquinolin-1(2H)-ones , a privileged scaffold in PARP inhibitors and anticancer agents.

Protocol 2: One-Pot Sonogashira Cyclization (Isoquinolinone Synthesis)

Mechanism: A Sonogashira coupling with a terminal alkyne is followed immediately by an intramolecular nucleophilic attack of the nitrogen (from added ammonia or amine) on the ester/alkyne intermediate.

Materials:

-

Scaffold: Methyl 2-bromo-5-fluoro-3-methylbenzoate (1.0 eq)

-

Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

-

Amine Source: Methanolic Ammonia (7N) or Primary Amine (R-NH2).

-

Catalyst: PdCl2(PPh3)2 (5 mol%), CuI (2 mol%).

-

Base: Et3N (3.0 eq).

Step-by-Step Methodology:

-

Coupling: Dissolve scaffold in anhydrous DMF. Add Pd catalyst, CuI, and Et3N. Add alkyne dropwise.[2]

-

Reaction: Stir at 80°C for 4 hours under N2. Monitor by TLC for disappearance of the bromide.

-

Cyclization: Once coupling is complete, add the Amine Source (excess).

-

Annulation: Seal the vessel (pressure tube recommended) and heat to 100-120°C for 12 hours.

-

Chemical Logic: The amine first converts the ester to an amide, which then performs a 6-endo-dig cyclization onto the alkyne.

-

-

Isolation: Pour into ice water. The product often precipitates as a solid. Filter, wash with water/hexanes. Recrystallize from EtOH if necessary.

Workflow Diagram:

Figure 2: Sequential transformation from benzoate scaffold to fused heterocycle.

References

-

Science of Synthesis: Cross Coupling and Heck-Type Reactions. (2013). Suzuki–Miyaura Cross Coupling of Sterically Hindered Aryl Halides. Thieme Chemistry.

-

Canonico, F., et al. (2020). Design and Synthesis of KRAS G12C Inhibitors: The Role of Atropisomerism. Journal of Medicinal Chemistry.[3]

-